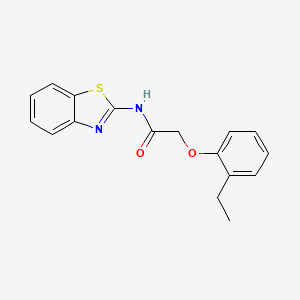

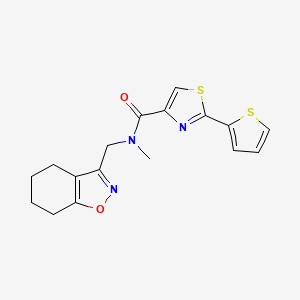

![molecular formula C19H15N5O2 B5572630 N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a class of molecules that exhibit significant biological and pharmacological activities, including anticancer properties. It is related to substances like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which have been identified for their selective inhibition of histone deacetylases (HDACs), crucial for cancer treatment (Zhou et al., 2008).

Synthesis Analysis

The synthesis of related benzimidazole compounds involves reacting substituted cyanopyridine derivatives with formamide, formic acid, and dimethyl formamide under reflux conditions. These methods yield compounds with mild to moderate antibacterial and antioxidant activities (Maheswaran et al., 2012).

Molecular Structure Analysis

For molecules within this class, molecular structure analysis involves characterizing compounds using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry. These techniques confirm the structure of synthesized compounds and their functional groups (Sayed et al., 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including interactions with hydroxylamine hydrochloride, leading to rearranged cyclization products. These reactions are indicative of the chemical reactivity and potential pharmacological applications of these compounds (Okuda et al., 2012).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. These properties are typically investigated through analytical and physical chemistry techniques, providing insights into the compound's stability and suitability for further development.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and stability under physiological conditions, are essential for predicting the behavior of benzimidazole derivatives in biological systems. Studies have shown that modifications to the pyridine basicity, stability, and activity relationship are critical for the development of potent inhibitors with desirable pharmaceutical properties (Ife et al., 1989).

Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition

N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide derivatives have been identified as selective histone deacetylase (HDAC) inhibitors. These compounds exhibit submicromolar inhibitory activity against specific HDACs, impacting cancer cell proliferation by inducing histone acetylation, cell-cycle arrest, and apoptosis, suggesting potential applications in cancer therapeutics. MGCD0103, an orally active derivative, has shown significant antitumor activity in vivo and has entered clinical trials as an anticancer drug (Zhou et al., 2008).

Antimicrobial Activity

Benzimidazole derivatives, including N-benzimidazol-1-yl-methyl-benzamide, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Certain derivatives displayed significant antimicrobial efficacy, suggesting their potential use in developing new antimicrobial agents (Sethi et al., 2016).

Anticancer Activity

Several benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety have been studied for their anticancer activities. These compounds showed selective cytotoxicities against lung adenocarcinoma and glioma cell lines, demonstrating potential as anticancer agents (Çiftçi et al., 2021).

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Research into cyclic amine-containing benzimidazole carboxamide derivatives has led to the development of potent PARP inhibitors with significant cellular potency. ABT-888, a notable example, has shown promise in human clinical trials for cancer treatment due to its excellent potency against PARP enzymes and efficacy in combination with other anticancer agents (Penning et al., 2009).

Anti-Influenza Virus Activity

A novel route to benzamide-based 5-aminopyrazoles and their heterocyclic derivatives has been explored, resulting in compounds with significant antiviral activities against the H5N1 subtype of the influenza A virus. This suggests their potential application in treating avian influenza (Hebishy et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

The compound has shown promising results as an allosteric activator of human glucokinase (GK), suggesting its potential for the treatment of type-2 diabetes (T2D). Future research could focus on further exploring its therapeutic potential, optimizing its synthesis process, and investigating its safety profile .

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-(4-methylpyrimidin-2-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c1-12-9-10-20-19(21-12)26-14-6-4-5-13(11-14)17(25)24-18-22-15-7-2-3-8-16(15)23-18/h2-11H,1H3,(H2,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFBMDYYUKINAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)